2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJKXRCIZRGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate typically involves the esterification of 2-chloro-6-ethoxy-4-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-Chloro-6-ethoxy-4-carboxyphenyl 4-methoxybenzoate.
Reduction: 2-Chloro-6-ethoxy-4-hydroxymethylphenyl 4-methoxybenzoate.
Substitution: 2-Amino-6-ethoxy-4-formylphenyl 4-methoxybenzoate.
Scientific Research Applications
Organic Synthesis
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new compounds.
- Aldol Condensation: The formyl group can engage in aldol condensation reactions, facilitating the formation of larger carbon frameworks.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential applications in cancer therapy.
Material Science
The compound is also explored for its use in developing advanced materials:
- Polymer Chemistry: It can be utilized as a monomer or additive in polymer synthesis, enhancing the properties of polymers used in coatings and adhesives.
Photochemistry
Due to its aromatic structure, this compound might be investigated for its photochemical properties, potentially leading to applications in photodynamic therapy (PDT) where light-sensitive compounds are activated to produce reactive oxygen species for therapeutic purposes.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined various derivatives of this compound against bacterial strains such as E. coli and S. aureus. The results indicated that certain modifications to the ethoxy and formyl groups significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Anticancer Potential
Research conducted at a leading cancer research institute tested derivatives of this compound on human cancer cell lines. The findings demonstrated that specific substitutions on the phenyl rings led to increased apoptosis in cancer cells, suggesting a mechanism involving inhibition of key survival pathways .
Case Study 3: Polymer Applications
An investigation into the use of this compound as a polymer additive showed improved thermal stability and mechanical properties when incorporated into poly(methyl methacrylate) (PMMA) matrices. This study highlights the potential for enhancing material performance through chemical modification .
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and methoxybenzoate groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on structurally analogous compounds (e.g., substituted phenyl benzoates or chloro-ethoxy-formyl derivatives). However, general principles of organic chemistry and research methodologies can be inferred to outline a comparative framework:
Structural Analogues
Hypothetically, compounds like 4-methoxybenzoic acid esters or chloro-substituted phenyl derivatives may share similarities. For example:
- 6-Ethoxy-4-formylphenyl 4-nitrobenzoate : Replacement of the methoxy group with a nitro group could enhance electron-withdrawing effects, influencing ester hydrolysis rates.
Physicochemical Properties
Key properties to compare include:
- Solubility: The ethoxy and methoxy groups may enhance solubility in polar solvents compared to non-substituted analogues.
- Thermal Stability : Bulky substituents (ethoxy, chloro) might increase melting points but reduce thermal stability due to steric strain.
Research Findings and Data Gaps
Methodological Recommendations for Future Research
To address knowledge gaps, researchers should:
Utilize Academic Platforms : Leverage resources like ResearchGate and SCI publication guidelines to locate or publish relevant studies.
Explore Synthetic Pathways : Modify substituents systematically (e.g., replacing chloro with bromo) to assess structure-activity relationships.
Collaborate Across Disciplines : Integrate computational modeling (e.g., DFT for reactivity predictions) with experimental validation.
Limitations of Current Evidence
Thus, this analysis relies on extrapolation from general organic chemistry principles rather than direct evidence.
Biological Activity
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate (CAS No. 444079-67-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicine and industry, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a chloro-substituted aromatic ring, an ethoxy group, and a formyl moiety. Its synthesis typically involves the reaction of appropriate benzoyl chlorides with substituted phenols under controlled conditions. The compound's synthesis can be optimized using methods such as the Vilsmeier-Haack reaction, which provides high yields and purity.
Antimicrobial Properties
Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. A study on pyrazole-derived compounds revealed that certain derivatives showed potent activity against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs. The minimum inhibitory concentration (MIC) values for these compounds were as low as 1.56 µg/mL, suggesting that modifications in the structure can enhance biological efficacy .
The biological activity of this compound may involve interactions with neuronal voltage-sensitive sodium channels. This interaction can lead to alterations in neuronal excitability and neurotransmission, potentially making it useful in treating neurological disorders . The compound may also influence other biochemical pathways by modulating enzyme activity or receptor interactions.
Case Studies
- Antimicrobial Efficacy : In a study investigating various derivatives of similar compounds, it was found that the presence of halogen substituents significantly influenced antimicrobial potency. Compounds with chloro or bromo substitutions demonstrated enhanced activity against A. baumannii, indicating that structural modifications can optimize therapeutic effects .
- Neuroprotective Effects : Preliminary studies suggest that compounds targeting sodium channels can provide neuroprotection in models of neurodegeneration. The potential neuroprotective effects of this compound warrant further investigation, particularly regarding its ability to reduce neuronal damage in conditions like stroke or Alzheimer’s disease .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate, and how can purity be confirmed?
- Synthesis :
- Step 1 : Prepare the phenolic precursor (2-chloro-6-ethoxy-4-formylphenol) via formylation and ethoxylation of a chlorophenol derivative.
- Step 2 : Esterify with 4-methoxybenzoyl chloride under anhydrous conditions, using a base (e.g., pyridine) to scavenge HCl.
- Step 3 : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Purity Confirmation :
- Elemental Analysis : Verify stoichiometry (C, H, O, Cl).
- Spectroscopy : Use IR to confirm ester C=O (~1700 cm⁻¹), formyl C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) bands .
- XRD : Confirm crystalline structure via single-crystal X-ray diffraction (SHELX-97 for refinement) .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodology :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol). Collect diffraction data and refine using SHELXL (for small molecules) to determine bond lengths, angles, and packing .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism or impurities .
- Key Parameters :
- Space group, unit cell dimensions, and R-factor (<5% for high accuracy) .
Q. What thermal analysis techniques are suitable for assessing its stability?
- Techniques :
- TG-DTA : Monitor mass loss (dehydration, decomposition) and thermal events (e.g., melting, polymorphic transitions) from 25–800°C under inert atmosphere .
- DSC : Measure enthalpy changes (e.g., glass transitions, crystallization) at heating rates of 5–10°C/min .
- Interpretation :
- Decomposition steps correlate with ligand breakdown (e.g., loss of methoxy or formyl groups) .
Advanced Research Questions
Q. How can computational methods optimize structural and spectroscopic analysis?
- Approach :
- Geometry Optimization : Use Gaussian 98 with Hartree-Fock methods (basis set: lanL2DZ) to model the molecule and predict IR bands .
- IR Spectrum Simulation : Compare calculated vs. experimental frequencies (e.g., carboxylate νasym ~1543 cm⁻¹, νsym ~1416 cm⁻¹) to validate coordination or hydrogen bonding .
- Example Table :
| Vibration Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| Ester C=O stretch | 1705 | 1712 | 0.4 |
| Formyl C=O stretch | 1680 | 1675 | 0.3 |
Q. How should contradictory data between spectroscopic and computational results be resolved?
- Steps :
Re-examine Experimental Conditions : Ensure sample purity (e.g., check for solvent residues via NMR).
Validate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G*) or include solvent effects in simulations .
Cross-Correlation : Use XRD data to resolve ambiguities in bond lengths affecting IR predictions .
- Case Study : Discrepancies in ν(COO⁻) frequencies may arise from bidentate vs. monodentate coordination; XRD can clarify bonding modes .
Q. What strategies address solid-state polymorphism and its impact on reactivity?
- Polymorph Screening :
- Solvent Variation : Recrystallize from polar (water) vs. non-polar (toluene) solvents.
- Thermal Analysis : Use DSC to detect polymorphic transitions (e.g., endothermic peaks at distinct temperatures) .
- Reactivity Implications :
- Metastable polymorphs may exhibit faster decomposition kinetics in TG-DTA due to lattice instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
